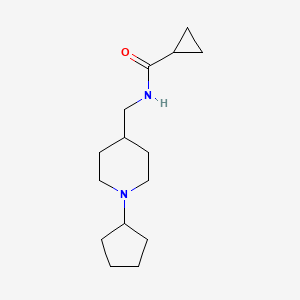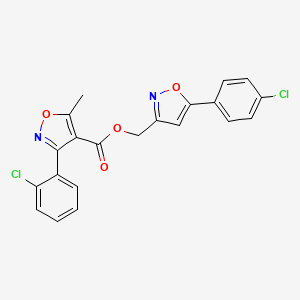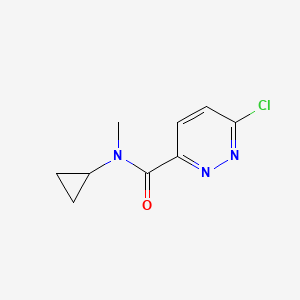
N-((1-cyclopentylpiperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimalarial Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclopropanecarboxamide: has been evaluated for its antimalarial potential. In a study by Ngemenya et al., fourteen synthetic 1,4-disubstituted piperidines, including this compound, were tested against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of Plasmodium falciparum (the parasite responsible for malaria). Notably, eight compounds demonstrated high activity, with IC50 values ranging from 1 to 5 μg/mL. Among these, the alcohol analogues showed the most promise, particularly [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol , [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol , and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol . Further exploration of this core structure may yield important antimalarial leads .
Chemical Synthesis and Methodology
The straightforward synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclopropanecarboxamide and related compounds is an area of interest. Researchers may develop efficient synthetic routes or explore modifications to enhance yields and scalability .
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(13-5-6-13)16-11-12-7-9-17(10-8-12)14-3-1-2-4-14/h12-14H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNDYRLSODMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)

![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)

![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)
![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)
